

Synthesis of a Novel PEGylated Peptide Linker for Antibody-Drug Conjugates

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Compound of Interest

Compound Name: *NH₂-Peg4-ggfg-NH-CH₂-O-CH₂cooh*

Cat. No.: *B12384699*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **NH₂-Peg4-ggfg-NH-CH₂-O-CH₂cooh**, a custom-designed linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). The synthesis employs solid-phase peptide synthesis (SPPS) for the construction of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, followed by the sequential addition of a polyethylene glycol (PEG) linker and a functionalized aminoxy moiety. This protocol offers a comprehensive guide for researchers engaged in the chemical modification of biomolecules for targeted therapeutic applications.

Introduction

The strategic design of linkers is a critical aspect of developing effective and stable antibody-drug conjugates. The target molecule, **NH₂-Peg4-ggfg-NH-CH₂-O-CH₂cooh**, incorporates several key features: a tetra-PEG linker (Peg4) to enhance solubility and provide spatial separation, a cathepsin-cleavable GGFG peptide sequence for controlled drug release in the tumor microenvironment, and a terminal carboxylic acid for subsequent conjugation to a payload. This application note details a robust and reproducible synthetic protocol for this

linker, from the solid-phase synthesis of the peptide backbone to the final purification of the target molecule.

Data Presentation

Step	Description	Starting Material	Key Reagents	Typical Yield (%)	Typical Purity (%)
1	Loading of first amino acid (Fmoc-Gly-OH) onto Rink Amide resin	Rink Amide Resin	Fmoc-Gly-OH, DIC, HOBt	95-99	N/A
2	Solid-Phase Peptide Synthesis of GGFG	Fmoc-Gly-Resin	Fmoc-Phe-OH, Fmoc-Gly-OH, Piperidine, DIC, HOBt	>95 (per step)	N/A
3	Coupling of PEG4 Linker	H2N-GGFG-Resin	Fmoc-NH-PEG4-COOH, HATU, DIPEA	90-95	N/A
4	Coupling of Aminoxy Moiety	H2N-PEG4-GGFG-Resin	Boc-aminoxyacetic acid, HATU, DIPEA	85-90	N/A
5	Cleavage and Deprotection	Boc-Aoa-PEG4-GGFG-Resin	TFA, TIS, Water	70-80	80-90 (crude)
6	Purification	Crude Product	Acetonitrile, Water, TFA	50-60 (of crude)	>95 (by HPLC)

Experimental Protocols

Materials

- Rink Amide MBHA resin
- Fmoc-Gly-OH, Fmoc-Phe-OH
- Fmoc-NH-PEG4-COOH (Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid)[[1](#)]
- Boc-aminoxyacetic acid[[2](#)][[3](#)][[4](#)]
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Acetonitrile (ACN)
- Diethyl ether

Protocol 1: Solid-Phase Synthesis of H₂N-GGFG-Resin

- Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.[[5](#)]

- Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]
- First Amino Acid Coupling (Glycine):
 - Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
 - Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling for another hour.[7]
 - Wash the resin with DMF, DCM, and then DMF.
- Peptide Chain Elongation (Phe, Gly, Gly):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
 - Amino Acid Coupling: Repeat the coupling procedure described in step 3 for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH. Use HATU (3 eq.) and DIPEA (6 eq.) as the activation reagents for subsequent couplings.
 - After each coupling and deprotection step, wash the resin thoroughly.

Protocol 2: Conjugation of PEG Linker and Aminoxy Moiety

- Final N-terminal Fmoc Deprotection: After the final glycine coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes and wash the resin.
- Coupling of Fmoc-NH-PEG4-COOH:
 - Dissolve Fmoc-NH-PEG4-COOH (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
 - Add the solution to the resin and shake for 4 hours at room temperature.

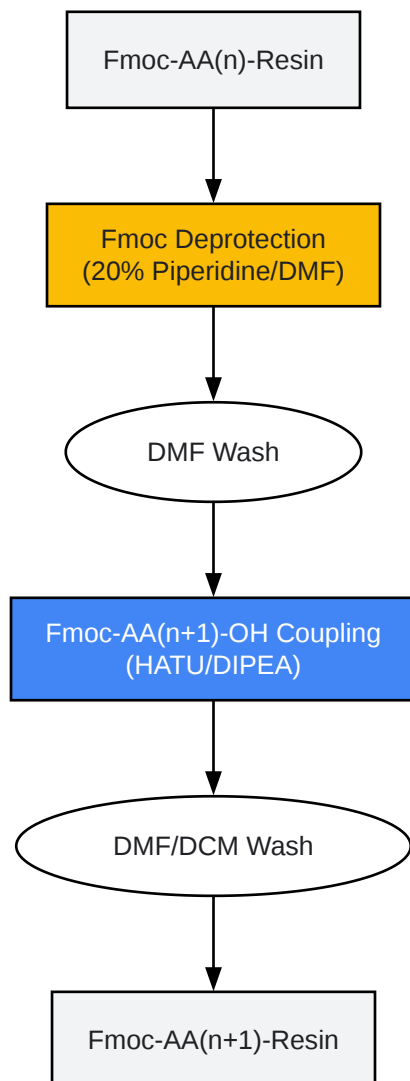
- Wash the resin with DMF, DCM, and then DMF.
- Fmoc Deprotection of PEG Linker: Treat the resin with 20% piperidine in DMF for 20 minutes and wash thoroughly.
- Coupling of Boc-aminoxyacetic acid:
 - Dissolve Boc-aminoxyacetic acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
 - Add the solution to the resin and shake overnight at room temperature.
 - Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

- Cleavage from Resin:
 - Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[\[8\]](#)
 - Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
[\[9\]](#)
 - Filter the resin and collect the filtrate.
 - Wash the resin with a small amount of TFA.
- Precipitation and Isolation:
 - Concentrate the combined filtrate under a stream of nitrogen.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
 - Dry the crude peptide under vacuum.
- Purification:
 - Dissolve the crude peptide in a minimal amount of DMF/water.

- Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.
[10][11]
- Use a linear gradient of acetonitrile in water with 0.1% TFA.
- Collect fractions containing the pure product and lyophilize to obtain the final product as a white powder.

Visualizations



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